
1-Propanone, 1-(dichlorothienyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 1-(dichlorothienyl)- is an organic compound that belongs to the class of ketones It is characterized by the presence of a propanone group attached to a dichlorothienyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Propanone, 1-(dichlorothienyl)- can be synthesized through several methods. One common approach involves the reaction of 1-(2,5-dichlorophenyl)-1-propanone with thienyl lithium reagents under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods: In industrial settings, the production of 1-Propanone, 1-(dichlorothienyl)- often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Propanone, 1-(dichlorothienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation reactions may involve reagents like chlorine (Cl₂) or bromine (Br₂).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-Propanone, 1-(dichlorothienyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Propriétés
| 95418-90-9 | |
Formule moléculaire |
C7H6Cl2OS |
Poids moléculaire |
209.09 g/mol |
Nom IUPAC |
1-(3,4-dichlorothiophen-2-yl)propan-1-one |
InChI |
InChI=1S/C7H6Cl2OS/c1-2-5(10)7-6(9)4(8)3-11-7/h3H,2H2,1H3 |
Clé InChI |
ONUCHMPZYDVQMB-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C(=CS1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


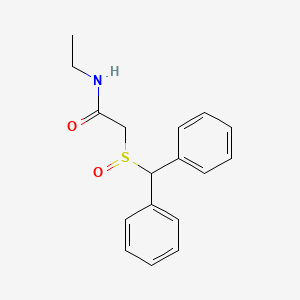
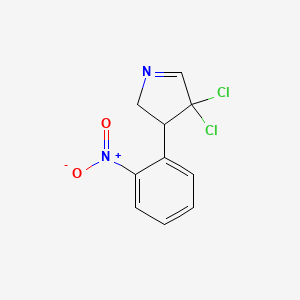
![[[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]urea](/img/structure/B14351087.png)
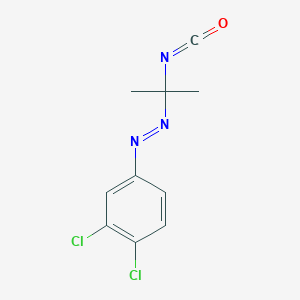
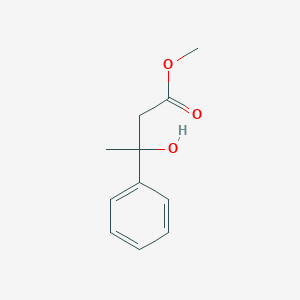



![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351125.png)
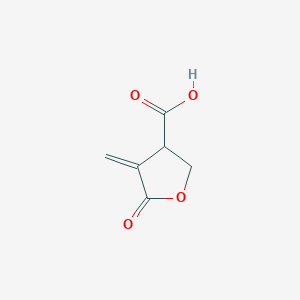
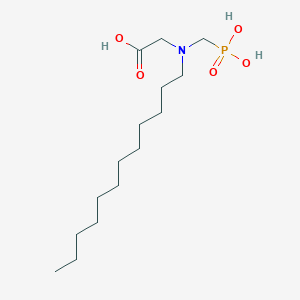
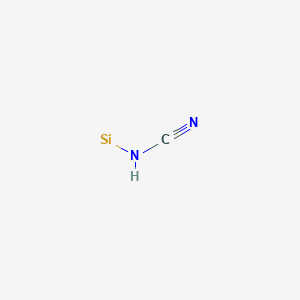
![3,3,12-Trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one](/img/structure/B14351176.png)
